N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
This compound is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a 2-oxo-2-(o-tolylamino)ethyl group at position 2. The thiazole is linked via a thioether bridge to an acetamide moiety bearing a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-5-3-4-6-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-9-17(27-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVZVPQXSOQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide, with the CAS number 942000-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
- Molecular Formula : C21H21N3O3S2
- Molecular Weight : 427.5 g/mol
- Structure : The compound consists of a thiazole ring, a methoxyphenyl group, and an acetamide moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated promising results in vitro against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
Cell Line IC50 (µM) HepG2 5.0 PC-3 7.5 -
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to an accumulation of cells in the S phase, suggesting a blockade in DNA synthesis and subsequent apoptosis .
- Kinase Inhibition :
Antioxidant Activity
In addition to its anticancer properties, this compound has shown antioxidant activity, which may contribute to its therapeutic potential. Antioxidants play a vital role in mitigating oxidative stress, a contributor to cancer progression .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thiazole-acetamide derivatives, focusing on substituent effects , physicochemical properties , and biological activity .
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Diversity: The target compound’s o-tolylamino group distinguishes it from analogues with piperazine (e.g., compound 13) or chlorobenzylidene (e.g., compound 9) substituents. These groups influence solubility, target affinity, and metabolic stability.
- Thioether vs. Thiazolidinone: Unlike thiazolidinone derivatives (e.g., compound 9), the target compound retains a non-cyclic thioether linkage, which may enhance conformational flexibility and binding kinetics.
Physicochemical Properties
Key Observations :
- Melting Points : The target compound’s melting point is expected to align with analogues like compound 18 (~300°C) due to aromatic stacking and hydrogen-bonding capacity from amide and methoxy groups.
- Molecular Weight : The target compound’s molecular weight (~447.56) is intermediate compared to bulkier hybrids (e.g., compound 1c at 494.62), suggesting balanced pharmacokinetics.
Q & A
Q. How can synthetic yields of this compound be optimized during multi-step synthesis?
Methodological Answer: Optimization involves controlling reaction parameters such as:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol or THF may reduce side reactions .
- Catalysts : Bases like NaH or triethylamine are critical for thiazole ring formation and acylation steps .
Monitoring via TLC and intermediate purification (e.g., column chromatography) ensures high purity before proceeding to subsequent steps .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiazole and acetamide moieties. For example, the thioacetamide proton typically resonates at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 456.12 vs. calculated 456.10) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and S–C (650–750 cm⁻¹) confirm functional group integrity .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and assess changes in bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., α-glucosidase) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
- Crystallography : Resolve X-ray structures to correlate electron-withdrawing groups (e.g., -NO₂) with binding affinity .
Advanced Research Questions
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., MCF-7 for anticancer assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Dose-Response Refinement : Perform 8-point IC₅₀ curves instead of 4-point to improve accuracy .
Q. What strategies validate interactions with multiple biological targets (e.g., kinases and GPCRs)?
Methodological Answer:
- Computational Docking : Use AutoDock Vina to simulate binding to predicted targets (e.g., EGFR kinase or 5-HT receptors) .
- Biochemical Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to quantify off-target effects .
- CRISPR Knockout Models : Validate target relevance by deleting suspected receptors in cellular assays .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 1.2 (stomach) and 7.4 (blood) using HPLC to track decomposition .
- Light/Temperature Sensitivity : Store aliquots in amber vials at -80°C to prevent thioamide oxidation .
- Solubility Optimization : Use co-solvents (e.g., 10% DMSO/PBS) for in vivo studies to avoid precipitation .
Q. What computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .
- MD Simulations : Simulate reaction trajectories to predict preferred attack sites (e.g., C4 vs. C5 of thiazole) .
- Hammett Plots : Corlate substituent σ values with reaction rates for electrophilic substitution .
Q. How can in vivo pharmacokinetics be accurately modeled for this compound?
Methodological Answer:
- PBPK Modeling : Use GastroPlus to simulate absorption/distribution based on logP (measured ~2.8) and plasma protein binding .
- Microsampling LC-MS/MS : Collect serial blood samples in rodents to quantify AUC and half-life .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites in liver homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
